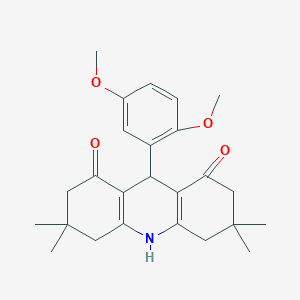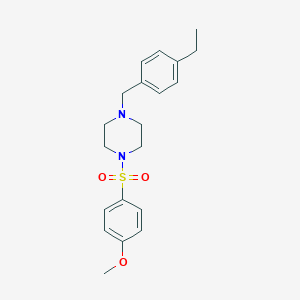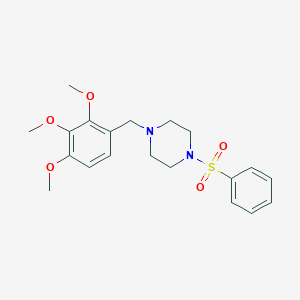
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as DMPEA-Q or Q, is a chemical compound that has been extensively studied for its potential therapeutic properties. Q belongs to the class of acridinedione compounds and has been shown to have a wide range of biological effects.
Mechanism of Action
The exact mechanism of action of Q is not fully understood. However, it is believed that Q exerts its biological effects through a variety of mechanisms. Q has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Q has also been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Q has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are two major contributors to the development of various diseases. Q has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Q has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of Q is that it is relatively easy to synthesize and is readily available. Q is also relatively stable and can be stored for long periods of time. However, one of the limitations of Q is that it can be toxic at high concentrations and may require careful handling. In addition, Q can be difficult to solubilize in aqueous solutions, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on Q. One area of interest is the development of new synthesis methods that can produce Q more efficiently and with higher yields. Another area of interest is the development of new formulations of Q that can improve its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of Q and its potential therapeutic applications. Finally, Q may also have potential as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesis Methods
Q can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dimethoxyphenylacetic acid with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form Q. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Scientific Research Applications
Q has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Q has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In addition, Q has been shown to have anti-viral properties and has been studied as a potential treatment for viral infections.
properties
Product Name |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
Molecular Formula |
C25H31NO4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-16-22(18(27)12-24)21(15-9-14(29-5)7-8-20(15)30-6)23-17(26-16)11-25(3,4)13-19(23)28/h7-9,21,26H,10-13H2,1-6H3 |
InChI Key |
YYZIBNPJXUNTRJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)




![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)

![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
